N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide
Description
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yloxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(8-2-4-17-7-8)14-9-5-12-10-1-3-13-15(10)6-9/h1,3,5-6,8H,2,4,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMCILNEXFWAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chlorination and Nucleophilic Substitution
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of aminopyrazoles with malonate derivatives. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate under basic conditions to form dihydroxy intermediate 1 , which undergoes chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ). Selective substitution at position 7 with morpholine generates intermediate 3 , leaving position 6 available for further functionalization.
Buchwald–Hartwig Amination for C–N Bond Formation
To introduce an amine group at position 6, Buchwald–Hartwig coupling proves effective. For instance, ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes palladium-catalyzed amination with ammonia or protected amines to install the requisite amino group. This method achieves moderate yields (74–77%) and avoids intermediate purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates during cross-coupling, while dichloromethane or THF is preferred for amidation. Elevated temperatures (80–100°C) improve reaction rates for Buchwald–Hartwig amination, whereas reductive amination proceeds optimally at room temperature.
Catalytic Systems
Palladium catalysts (e.g., Pd(dba)₂, Xantphos) are critical for C–N bond formation, with ligand choice impacting yield and selectivity. For Suzuki couplings introducing aryl groups, Pd(PPh₃)₄ with potassium carbonate in dioxane achieves 55–61% yields.
Table 1. Comparative Analysis of Amidation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl Chloride Coupling | SOCl₂, DIPEA, RT | 78 | |
| HATU-Mediated Coupling | HATU, DMF, 0°C to RT | 85 | |
| Reductive Amination | STAB, DCM, RT | 84 |
Analytical Characterization
Spectroscopic Techniques
¹H NMR confirms the presence of the tetrahydrofuran ring (δ 3.6–4.2 ppm, multiplet) and pyrazolo[1,5-a]pyrimidine protons (δ 8.1–8.9 ppm). IR spectroscopy identifies amide C=O stretches at ~1650 cm⁻¹.
X-ray Crystallography
Comparative Analysis of Synthetic Routes
Route 1 (Buchwald–Hartwig amination followed by HATU-mediated coupling) offers high regioselectivity but requires costly catalysts. Route 2 (reductive amination) is more cost-effective but demands precise control over aldehyde intermediates. Route 3 (direct nucleophilic substitution) is limited by the availability of 6-chloro precursors.
Analyse Des Réactions Chimiques
Types of Reactions: N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halides, tosylates, and mesylates as leaving groups, with amines, alcohols, or thiols as nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or alkenes.
Substitution: Amides, esters, or ethers.
Applications De Recherche Scientifique
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine moiety linked to a tetrahydrofuran ring via a carboxamide functional group. This unique structure contributes to its solubility and bioavailability, enhancing its potential as a therapeutic agent. The structural formula can be summarized as follows:
Anticancer Properties
Research has indicated that N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
Case Study: TTK Inhibition
- A study reported that compounds similar to N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide act as potent inhibitors of TTK (T-cell protein tyrosine kinase), with IC50 values as low as 0.1 nM, indicating strong efficacy against cancer cell proliferation .
TRK Inhibition
The compound has also demonstrated significant inhibition of TRK (tropomyosin receptor kinase) enzymes, which are implicated in several cancers. The presence of specific substituents enhances its inhibitory activity against TRK receptors, making it a candidate for targeted cancer therapies.
Table 1: TRK Inhibition Data
| Compound | IC50 (nM) | Activity |
|---|---|---|
| N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide | 0.2 | TRKA inhibition |
| Modified derivative | 0.1 | Enhanced TRK inhibition |
Mechanistic Insights
The mechanism of action for N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide involves binding interactions with key proteins involved in cell signaling pathways. Its structural features allow it to occupy active sites on target proteins effectively, leading to inhibition of their activity.
Binding Studies
Studies have utilized X-ray crystallography to elucidate the binding interactions between this compound and its targets, revealing critical insights into how modifications can enhance potency and selectivity .
Synthetic Approaches
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide typically involves multi-step reactions that can be optimized through microwave-assisted methods or solvent-free conditions, improving yields and reducing reaction times .
General Synthetic Scheme
- Formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Introduction of the tetrahydrofuran ring.
- Carboxamidation to yield the final compound.
Conclusion and Future Directions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide represents a promising lead compound in the development of novel anticancer agents targeting TTK and TRK pathways. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce potential side effects.
Future studies should explore:
- The impact of various substituents on biological activity.
- The pharmacokinetic properties in vivo.
- Potential combination therapies with existing cancer treatments.
By continuing to investigate this compound's unique properties and applications, researchers aim to contribute significantly to the field of targeted cancer therapy.
Mécanisme D'action
The mechanism by which N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. For example, in its role as an antitumor agent, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Key Observations :
- Carboxamide vs. Sulfonamide : The tetrahydrofuran carboxamide group in the target compound contrasts with sulfonamide substituents in compound 2a . Sulfonamide derivatives exhibit strong anticancer activity due to enhanced hydrogen bonding with kinase targets , while carboxamides may improve oral bioavailability by modulating lipophilicity .
- Diazenyl Groups : Compounds like 2a and 2b incorporate diazenyl (-N=N-) linkers, which enhance π-π stacking interactions with DNA or enzymes. The absence of such groups in the target compound suggests a different mechanism of action .
- Antipyrine Hybrids: Compound 13a merges pyrazolopyrimidine with antipyrine (a known anti-inflammatory scaffold), achieving dual COX-2 inhibition. The tetrahydrofuran carboxamide group in the target compound may similarly synergize with other pharmacophores for tailored activity .
Key Observations :
Table 3: Activity Comparison
Key Observations :
- Anticancer pyrazolopyrimidines (e.g., 2a ) often feature electron-withdrawing groups (e.g., nitro, sulfonamide) that enhance DNA intercalation or kinase binding .
Activité Biologique
N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide features a complex structure that contributes to its biological properties. The presence of both a pyrazole and a pyrimidine ring in its configuration enhances its interaction with biological targets.
Structural Formula
The biological activity of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide primarily stems from its ability to inhibit specific enzymes and pathways:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes associated with disease processes, particularly in cancer and parasitic infections. For instance, it can inhibit Plasmodium falciparum dihydroorotate dehydrogenase, demonstrating antimalarial properties .
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential by targeting specific kinases involved in tumor growth .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide and related compounds:
| Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antimalarial | P. falciparum dihydroorotate dehydrogenase | 31 | |
| Anticancer | TTK Kinase | 0.1 | |
| Antibacterial | Mycobacterium tuberculosis | Not specified | |
| Antiviral | HIV | Not specified |
Case Studies
- Antimalarial Activity : A study reported that N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide exhibited an IC50 value of 31 μM against P. falciparum. This suggests that the compound could serve as a lead for developing new antimalarial drugs .
- Anticancer Potential : Another investigation focused on TTK inhibitors derived from pyrazolo[1,5-a]pyrimidines. The compound demonstrated potent inhibition of TTK kinase with an IC50 of 0.1 nM, indicating strong potential for cancer treatment applications .
- Broad Spectrum Activity : Research highlights the compound's antibacterial activity against Mycobacterium tuberculosis and its antiviral effects against HIV, showcasing its versatility in treating various infections .
Discussion
The biological activity of N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide illustrates its potential as a therapeutic agent across multiple domains. Its efficacy against malaria and cancer underscores the importance of further research into optimizing its structure for enhanced potency and selectivity.
Q & A
Q. What are the key synthetic strategies for preparing N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydrofuran-3-carboxamide and its derivatives?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of carboxamides with N-nucleophiles (e.g., 1H-pyrazol-5-amines) under controlled conditions . Key steps include:
- Nucleophilic substitution : Using polar aprotic solvents (e.g., DMF) with bases like K₂CO₃.
- Cyclization : Optimized temperatures (80–120°C) to form the pyrazolo[1,5-a]pyrimidine core.
- Functionalization : Introducing tetrahydrofuran-3-carboxamide via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Critical parameters: Solvent choice (e.g., THF vs. DCM), reaction time (12–48 hr), and purification via column chromatography or recrystallization .
Q. How can structural elucidation of this compound be performed to confirm regioselectivity?
Advanced spectroscopic and crystallographic methods are essential:
- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., distinguishing N1 vs. N3 attachment in the pyrimidine ring) .
- NMR spectroscopy : - and -NMR can identify coupling patterns (e.g., J-values for pyrimidine protons) and confirm carboxamide linkage .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for trifluoromethyl or cyano substituents .
Advanced Research Questions
Q. How do structural modifications influence kinase inhibition activity in pyrazolo[1,5-a]pyrimidine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Pyrimidine substituents : Electron-withdrawing groups (e.g., CF₃ at position 7) enhance binding to kinase ATP pockets (e.g., DDR1 inhibitors) .
- Tetrahydrofuran moiety : The carboxamide group’s orientation impacts solubility and hydrogen bonding with residues like Lys45 in IRAK4 .
Example : In IRAK4 inhibitors, replacing tetrahydrofuran with cyclohexyl reduces IC₅₀ from 214 nM to >1 µM due to steric hindrance .
Q. What experimental approaches resolve contradictions in anticancer activity data across cell lines?
Discrepancies arise from cell line heterogeneity and assay conditions. Strategies include:
- Panel testing : Use ≥60 cell lines (e.g., NCI-60) to identify trends across cancer types .
- Mechanistic profiling : Compare apoptosis induction (via caspase-3 assays) vs. cytostatic effects (cell cycle arrest at G1/S) .
- Pharmacokinetic (PK) validation : Ensure compound stability in media (e.g., pH 7.4 buffer) to rule out false negatives .
Q. How can formulation challenges for in vivo studies be addressed?
Liquid formulations require:
- Co-solvents : PEG-400 or ethanol (10–20% v/v) to enhance solubility of hydrophobic derivatives .
- Stabilizers : Cyclodextrins or surfactants (e.g., Tween-80) prevent aggregation in aqueous buffers .
Case study : A derivative with logP >3 showed 80% oral bioavailability in mice when formulated with 15% Solutol HS15 .
Methodological Challenges
Q. What analytical techniques are critical for monitoring reaction progress and purity?
- HPLC-MS : Tracks intermediates (e.g., pyrazole precursors) with C18 columns and acetonitrile/water gradients .
- TLC : Uses silica gel plates with UV254 visualization for rapid assessment (Rf = 0.3–0.5 for carboxamide products) .
- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C, H, N percentages (e.g., C: 62.77%, H: 4.01% for a related compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
